molecular formula C7H17OPS3 B13822372 O-Methyl S,S-dipropyl phosphorotrithioate CAS No. 4104-03-4

O-Methyl S,S-dipropyl phosphorotrithioate

Cat. No.: B13822372
CAS No.: 4104-03-4
M. Wt: 244.4 g/mol
InChI Key: MHXLFSCMPIFFLS-UHFFFAOYSA-N
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Description

O-Methyl S,S-dipropyl phosphorotrithioate is an organophosphorothioate compound, which means it contains both phosphorus and sulfur atoms. This compound is known for its use as a pesticide, particularly as a nematicide and insecticide. It is highly soluble in water and many organic solvents, making it effective in various applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Methyl S,S-dipropyl phosphorotrithioate typically involves the reaction of phosphorus pentasulfide with methanol and propyl alcohol under controlled conditions. The reaction proceeds as follows:

    Phosphorus Pentasulfide Reaction: Phosphorus pentasulfide reacts with methanol to form O-methyl phosphorodithioic acid.

    Alcohol Addition: The O-methyl phosphorodithioic acid is then reacted with propyl alcohol to form this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

O-Methyl S,S-dipropyl phosphorotrithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its corresponding phosphorodithioate.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phosphorodithioates.

    Substitution: Various substituted phosphorotrithioates depending on the nucleophile used.

Scientific Research Applications

O-Methyl S,S-dipropyl phosphorotrithioate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying organophosphorothioates.

    Biology: Investigated for its effects on various biological systems, particularly its role as an acetylcholinesterase inhibitor.

    Medicine: Studied for potential therapeutic applications, including its use in treating parasitic infections.

    Industry: Widely used as a pesticide to control nematodes and soil-dwelling insects in agriculture.

Mechanism of Action

The primary mechanism of action of O-Methyl S,S-dipropyl phosphorotrithioate is its inhibition of acetylcholinesterase, an enzyme crucial for nerve function. By inhibiting this enzyme, the compound disrupts the normal transmission of nerve impulses, leading to paralysis and death of the target pests . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the breakdown of acetylcholine.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Methyl S,S-dipropyl phosphorotrithioate is unique due to its specific molecular structure, which provides a balance of solubility and reactivity. This makes it particularly effective in agricultural applications where rapid action and environmental persistence are required.

Properties

CAS No.

4104-03-4

Molecular Formula

C7H17OPS3

Molecular Weight

244.4 g/mol

IUPAC Name

methoxy-bis(propylsulfanyl)-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C7H17OPS3/c1-4-6-11-9(10,8-3)12-7-5-2/h4-7H2,1-3H3

InChI Key

MHXLFSCMPIFFLS-UHFFFAOYSA-N

Canonical SMILES

CCCSP(=S)(OC)SCCC

Origin of Product

United States

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